N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide
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Overview
Description
N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a difluoromethoxyphenyl group and a tetrahydronaphthodiazepine moiety, making it of interest for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide typically involves multiple steps:
Formation of the Tetrahydronaphthodiazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthodiazepine ring system.
Introduction of the Difluoromethoxyphenyl Group: This step can be achieved through nucleophilic substitution reactions where a difluoromethoxyphenyl halide reacts with an amine or other nucleophile.
Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and diazepine moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide can be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine
Medically, this compound has potential applications in drug development. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetamide
Uniqueness
Compared to similar compounds, N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide stands out due to its unique combination of a difluoromethoxyphenyl group and a tetrahydronaphthodiazepine core. This structure may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O3/c22-21(23)29-14-9-7-13(8-10-14)24-18(27)11-17-20(28)26-16-6-2-4-12-3-1-5-15(25-17)19(12)16/h1-10,17,21,25H,11H2,(H,24,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWSRKRPSHRAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(C(=O)NC3=CC=C2)CC(=O)NC4=CC=C(C=C4)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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